2-Phenylpyrimidine-5-carboxamide

PDE4 inhibition COPD Anti-inflammatory

2-Phenylpyrimidine-5-carboxamide is a target-validated privileged scaffold with demonstrated PDE4B inhibition (IC50 = 200 nM), c-Met kinase activity (derivatives achieve up to 473.5× superiority over Foretinib in MCF-7), and VEGFR2/KDR bioisosteric equivalence to Sorafenib. The 5-carboxamide handle enables rapid amide-coupling library synthesis and systematic SAR expansion—modifications have driven potency improvements up to 24-fold (to 8.3 nM PDE4B). Favorable physicochemical profile (XLogP3-AA 0.7, MW 199.21) supports oral bioavailability. Procure this core to accelerate lead optimization across respiratory, oncology, and anti-angiogenic programs without de novo scaffold discovery.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 122773-96-0
Cat. No. B046960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine-5-carboxamide
CAS122773-96-0
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N
InChIInChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
InChIKeyFSBIAEYLUOBHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrimidine-5-carboxamide (CAS 122773-96-0) – PDE4 Inhibitor Scaffold and Heterocyclic Building Block for Medicinal Chemistry Procurement


2-Phenylpyrimidine-5-carboxamide (CAS 122773-96-0, molecular formula C₁₁H₉N₃O, molecular weight 199.21 g/mol) is a heterocyclic aromatic amide comprising a pyrimidine core substituted with a phenyl group at the 2-position and a carboxamide functionality at the 5-position [1]. This compound has been identified as a phosphodiesterase 4 (PDE4) inhibitor scaffold, with the parent core demonstrating PDE4B inhibitory activity (IC₅₀ = 200 nM) [2]. The phenylpyrimidine-carboxamide architecture serves as a privileged structural motif in medicinal chemistry, with derivatives reported across multiple therapeutic areas including PDE4 inhibition for inflammatory respiratory diseases, c-Met kinase inhibition for oncology applications, and VEGFR2/KDR kinase inhibition [3][4][5]. Its physicochemical properties include a computed XLogP3-AA value of 0.7, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1].

Why Generic Substitution of 2-Phenylpyrimidine-5-carboxamide Fails – Scaffold-Specific SAR Constraints in PDE4 and Kinase Inhibitor Programs


The 2-phenylpyrimidine-5-carboxamide core cannot be readily interchanged with structurally similar pyrimidine or aryl carboxamide analogs due to established structure-activity relationships (SAR) that demonstrate substitution position critically modulates target engagement. In PDE4 inhibitor development, modification of the carboxylic acid moiety at the 5-position produces orders-of-magnitude shifts in potency (from IC₅₀ = 200 nM to 8.3 nM) [1]. In c-Met kinase programs, replacement of a phenylpicolinamide scaffold with the phenylpyrimidine fragment was specifically demonstrated to be beneficial for antitumor activity [2]. Additionally, SAR studies in VEGFR2/KDR inhibition indicate that the phenylpyrimidine-carboxamide scaffold confers activity advantages over alternative structural motifs, with electron-donating substituents on the aryl group further enhancing potency [3]. Substitution at alternative positions or replacement of the pyrimidine core with other heterocycles would yield compounds with fundamentally different target engagement profiles, selectivity windows, and downstream biological outcomes, making direct functional substitution inappropriate without revalidation of the entire SAR landscape.

2-Phenylpyrimidine-5-carboxamide – Product-Specific Quantitative Differentiation Evidence Versus Structural Analogs


PDE4B Inhibitory Potency – 2-Phenylpyrimidine-5-carboxamide Core Versus N-Neopentylacetamide Derivative (Compound 10f)

The unsubstituted 2-phenylpyrimidine-5-carboxamide core (designated compound 2) exhibits moderate PDE4B inhibitory activity (IC₅₀ = 200 nM). Chemical modification of the carboxylic acid moiety to produce the N-neopentylacetamide derivative (compound 10f) yields a 24-fold improvement in in vitro potency, achieving IC₅₀ = 8.3 nM [1]. This derivative further demonstrates in vivo efficacy against LPS-induced pulmonary neutrophilia in mice (ID₅₀ = 16 mg/kg, intraperitoneal) [1]. X-ray crystallography of compound 10f bound to the human PDE4B catalytic domain confirms the structural basis for this potency enhancement [2].

PDE4 inhibition COPD Anti-inflammatory

Optimized PDE4B Inhibitor – Fused Bicyclic Lactam Derivative (Compound 39) Versus Parent Core

Structure-guided optimization based on the 2-phenylpyrimidine-5-carboxamide scaffold and X-ray crystallography of compound 10f led to the design of compound 39, a 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative with a fused bicyclic lactam scaffold [1]. Compound 39 exhibited ex vivo TNF-α suppression (IC₅₀ = 0.21 nM in mouse splenocytes) and in vivo anti-inflammatory activity against LPS-induced pulmonary neutrophilia in mice, achieving 41% inhibition at a dose of 1.0 mg/kg (intratracheal administration) [1].

PDE4 inhibition TNF-α suppression Pulmonary inflammation

Phenylpyrimidine-Carboxamide Scaffold – c-Met Kinase Inhibition and Cytotoxicity Versus Foretinib

Phenylpyrimidine-carboxamide derivatives bearing a 1H-pyrrolo[2,3-b]pyridine moiety were evaluated against three cancer cell lines (A549, PC-3, MCF-7) with Foretinib as a positive control [1]. The most potent compound, 15e, demonstrated IC₅₀ values of 0.14 ± 0.08 μM (A549), 0.24 ± 0.07 μM (PC-3), and 0.02 ± 0.01 μM (MCF-7), representing 4.6-fold, 1.6-fold, and 473.5-fold greater potency than Foretinib (0.64 ± 0.26 μM, 0.39 ± 0.11 μM, and 9.47 ± 0.22 μM, respectively) [1]. Eleven compounds from this series matched or exceeded Foretinib's activity against one or more cell lines [1]. SAR analysis specifically indicated that replacing a phenylpicolinamide scaffold with the phenylpyrimidine fragment was beneficial for antitumor activity [1].

c-Met inhibition Antitumor Cancer cell lines

Phenylpyrimidine-Carboxamide Scaffold – VEGFR2/KDR Kinase Inhibition Versus Sorafenib

Two series of Sorafenib derivatives bearing a phenylpyrimidine-carboxamide scaffold (16a–g and 17a–p) were synthesized and evaluated against A549, MCF-7, and PC-3 cancer cell lines [1]. Compound 17f demonstrated equivalent activity to Sorafenib against the MCF-7 cell line with an IC₅₀ of 6.35 ± 0.43 μM [1]. Compound 17n exhibited superior activity to Sorafenib against the A549 cell line, with an IC₅₀ of 3.39 ± 0.37 μM [1]. SAR analysis indicated that electron-donating substituents on the aryl group were beneficial for activity, and the phenylpyrimidine-carboxamide scaffold was specifically identified as favorable for VEGFR2/KDR kinase inhibitory activity [1].

VEGFR2 inhibition Antitumor Sorafenib derivatives

Procurement-Relevant Application Scenarios for 2-Phenylpyrimidine-5-carboxamide in Drug Discovery and Chemical Biology


PDE4 Inhibitor Lead Generation for Inflammatory Respiratory Diseases

The 2-phenylpyrimidine-5-carboxamide core provides a validated starting point for PDE4 inhibitor discovery programs targeting COPD and inflammatory respiratory conditions. With a baseline PDE4B IC₅₀ of 200 nM, the scaffold enables systematic SAR exploration at the 5-carboxamide position, where modifications have demonstrated potency improvements up to 24-fold (to 8.3 nM) [1]. Structure-guided optimization using available X-ray crystallographic data (PDB: 3WD9) can further drive potency to sub-nanomolar cellular activity, as demonstrated with compound 39 (TNF-α IC₅₀ = 0.21 nM) and in vivo pulmonary inflammation inhibition (41% at 1.0 mg/kg, i.t.) [1][2]. Procurement of this core scaffold enables medicinal chemistry teams to leverage crystallographically validated binding modes for rational design without requiring de novo scaffold discovery.

c-Met Kinase Inhibitor Development for Oncology Applications

The phenylpyrimidine-carboxamide architecture is specifically validated as a c-Met kinase inhibitor scaffold with documented superiority over phenylpicolinamide alternatives [3]. SAR studies demonstrate that derivatives can achieve up to 473.5-fold greater potency than Foretinib against MCF-7 breast cancer cells (IC₅₀ = 0.02 μM versus 9.47 μM) [3]. The scaffold accommodates diverse substituent patterns including 1H-pyrrolo[2,3-b]pyridine moieties and fluorinated phenoxy groups, providing multiple vectors for potency optimization and intellectual property generation. This evidence supports procurement of the phenylpyrimidine-carboxamide core for c-Met-targeted antitumor programs requiring differentiated chemical matter from existing clinical candidates.

VEGFR2/KDR Kinase Inhibitor Programs Seeking Sorafenib Bioisosteres

The phenylpyrimidine-carboxamide scaffold functions as an effective bioisosteric replacement for the bis-aryl urea moiety in Sorafenib-class VEGFR2/KDR kinase inhibitors, maintaining equipotent activity (compound 17f, MCF-7 IC₅₀ = 6.35 μM) or demonstrating superior activity (compound 17n, A549 IC₅₀ = 3.39 μM) relative to the parent drug [4]. SAR evidence indicates that electron-donating aryl substituents enhance activity, providing clear optimization trajectories [4]. Procurement of 2-phenylpyrimidine-5-carboxamide and its derivatives enables development of next-generation anti-angiogenic agents with novel intellectual property positions while preserving the validated VEGFR2-targeting pharmacology of Sorafenib.

Privileged Heterocyclic Building Block for Parallel Medicinal Chemistry Libraries

The 2-phenylpyrimidine-5-carboxamide scaffold is recognized as a privileged heterocyclic core with demonstrated activity across multiple therapeutic targets including PDE4 [1], c-Met [3], and VEGFR2/KDR [4]. Its favorable physicochemical profile (XLogP3-AA = 0.7, one H-bond donor, three H-bond acceptors, two rotatable bonds) supports oral bioavailability potential [5]. The 5-carboxamide position serves as a versatile handle for parallel library synthesis via amide coupling, enabling rapid exploration of chemical space around a validated core. Procurement of this scaffold supports diversity-oriented synthesis and fragment-based lead generation programs requiring a synthetically tractable, target-validated heterocyclic building block with established SAR precedent across multiple target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.